Synthetic Versatility: Solvent-Dependent Product Divergence in Cyclocarbonylative Sonogashira Reactions
2-Ethynylbenzamide demonstrates solvent-tunable reactivity in Pd-catalyzed cyclocarbonylative Sonogashira reactions, enabling access to distinct heterocyclic scaffolds that are inaccessible using other ortho-alkynylbenzamides. In CH2Cl2, the reaction with iodobenzene at 100 °C for 4 h yields 57% of (Z)-3-benzylideneisoindolin-1-one (3a) and 34% of 3-amino-1H-inden-1-one (4a) at 80% conversion. In contrast, under identical conditions in CH3CN, selectivity shifts dramatically to 78% of 3a, while DMF drives the reaction to full conversion (100%) with a product distribution of 33% 3a, 32% 4a, and 35% of an alternative byproduct [1]. This solvent-dependent product divergence is not observed with N-substituted ortho-ethynylbenzamides, which afford exclusively polyfunctionalized isoindolinones with high stereoselectivity toward (E) isomers [2].
| Evidence Dimension | Product selectivity (yield %) in cyclocarbonylative Sonogashira reaction with iodobenzene |
|---|---|
| Target Compound Data | CH2Cl2: 57% 3a, 34% 4a (80% conv); CH3CN: 78% 3a (85% conv); DMF: 33% 3a, 32% 4a, 35% other (100% conv) |
| Comparator Or Baseline | N-(4-chlorophenyl)-2-ethynylbenzamide: exclusively polyfunctionalized isoindolinones with high (E)-stereoselectivity |
| Quantified Difference | Solvent-dependent product divergence (up to 45% selectivity shift) vs. exclusive single-product formation for N-substituted analogs |
| Conditions | CO (20 atm), PdCl2(PPh3)2 (0.4 mol%), Et3N (1.5 mL), 100 °C, 4 h, 1.0 mmol scale |
Why This Matters
Procurement decisions should prioritize 2-ethynylbenzamide over N-substituted analogs when synthetic flexibility and access to diverse heterocyclic scaffolds are required.
- [1] Albano, G.; Giuntini, S.; Aronica, L. A. Synthesis of 3-Alkylideneisoindolin-1-ones via Sonogashira Cyclocarbonylative Reactions of 2-Ethynylbenzamides. J. Org. Chem. 2020, 85 (15), 10022–10034. Table 1 and Table 3. View Source
- [2] Albano, G.; Giuntini, S.; Aronica, L. A. Synthesis of 3-Alkylideneisoindolin-1-ones via Sonogashira Cyclocarbonylative Reactions of 2-Ethynylbenzamides. J. Org. Chem. 2020, 85 (15), 10022–10034. Abstract. View Source
